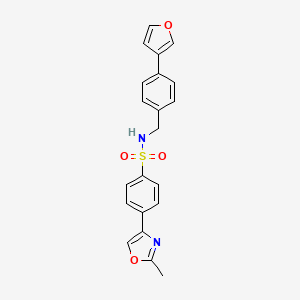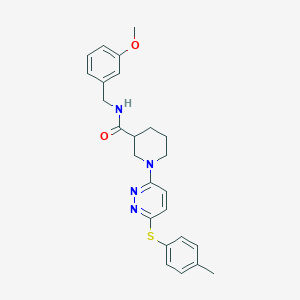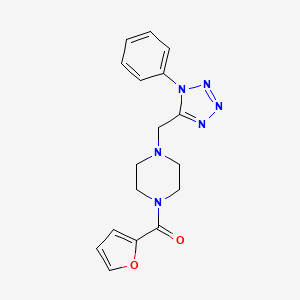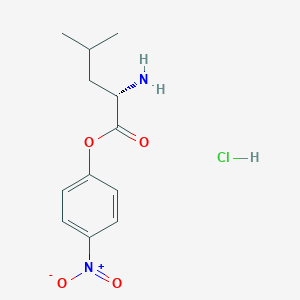
(Z)-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(pyridin-3-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(pyridin-3-yl)acrylamide is a useful research compound. Its molecular formula is C16H13N5O3 and its molecular weight is 323.312. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Applications in Material Science and Catalysis
Polymeric Resin for Metal Ion Removal : A study on acrylamide-based polymers containing pyridine and oxadiazole moieties demonstrated their utility in water treatment, particularly for the removal of Co(II) cations. These polymers exhibit high thermal stability and reusability, making them suitable for applications in environmental remediation and heavy metal removal from water (Mirzaeinejad & Mansoori, 2018).
Catalytic Organic Synthesis : Research involving palladium-catalyzed enantioselective synthesis processes demonstrates the utility of acrylamide derivatives in constructing complex organic molecules with high precision. This method has been applied to synthesize pharmacologically relevant compounds, showcasing the importance of such molecules in facilitating chemical transformations (Kong, Wang, & Zhu, 2015).
Luminescent Coordination Polymers : Naphthalene-based diamides incorporating pyridine and acrylamide functionalities have been used to create luminescent coordination polymers. These materials exhibit potential applications in sensing of nitro explosives, Fe(III) ions, and dyes, highlighting their relevance in the development of sensors and detection technologies (Das & Biradha, 2018).
Applications in Heterocyclic Compound Synthesis
- Building Blocks for Heterocyclic Compounds : The use of acrylamide derivatives as precursors in the synthesis of diverse heterocyclic structures, such as imidazoles, oxadiazoles, thiadiazoles, oxazines, and triazines, has been documented. These studies underscore the versatility of acrylamide derivatives in organic synthesis, providing pathways to a wide range of biologically active molecules (Elmagd et al., 2017).
Applications in Polymer Science
- Enhanced Polyamide Materials : Synthesis of aromatic diamines containing pyridine and oxadiazole moieties has led to the development of new aromatic polyamides. These materials, with pendant oxadiazole groups, exhibit high thermal stability and enhanced solubility in common solvents, indicating their potential applications in advanced material science for coatings, films, and fibers (Mansoori et al., 2011).
Eigenschaften
IUPAC Name |
(Z)-N-[[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-pyridin-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O3/c22-13(6-5-11-3-1-7-17-9-11)19-10-14-20-15(21-24-14)12-4-2-8-18-16(12)23/h1-9H,10H2,(H,18,23)(H,19,22)/b6-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVRUGJTCAQQQF-WAYWQWQTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=CC(=O)NCC2=NC(=NO2)C3=CC=CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C\C(=O)NCC2=NC(=NO2)C3=CC=CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(5-Chloro-2-cyanoanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2763013.png)
![N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-1-phenylmethanesulfonamide](/img/structure/B2763014.png)
![8-Methoxy-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2763016.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)thiophene-3-carboxamide](/img/structure/B2763019.png)
![N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2763020.png)
![5-Bromo-N-[[4-(furan-3-yl)phenyl]methyl]pyrimidin-2-amine](/img/structure/B2763022.png)
![4-[2-(6-Methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]benzonitrile](/img/structure/B2763023.png)


![2-(ethylthio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2763028.png)
![N-(3-((1R,5S)-3-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-8-azabicyclo[3.2.1]octan-8-yl)-1-phenylpropyl)-4-methylpiperazine-1-carboxamide](/img/structure/B2763031.png)
![2-(3,3-Dimethyl-2-oxobutyl)-6-(2-fluorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2763032.png)
